1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropane carboxamide core, substituted with a 4-fluorophenyl group and a 5-(furan-2-yl)pyridin-3-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopropane carboxamide core, followed by the introduction of the 4-fluorophenyl and 5-(furan-2-yl)pyridin-3-yl)methyl groups through various coupling reactions. Key steps may include:
Formation of Cyclopropane Carboxamide Core: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 4-fluorophenyl and the cyclopropane carboxamide core.
Attachment of 5-(Furan-2-yl)pyridin-3-yl)methyl Group: This can be accomplished through a Heck reaction or a similar palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- 1-(4-bromophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- 1-(4-methylphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
Uniqueness
1-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopropane carboxamide core with the 5-(furan-2-yl)pyridin-3-yl)methyl group also imparts distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-5-3-16(4-6-17)20(7-8-20)19(24)23-12-14-10-15(13-22-11-14)18-2-1-9-25-18/h1-6,9-11,13H,7-8,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJURPQEPGOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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